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molecular formula C11H13NO2 B8565420 (S)-(-)-3-benzoyloxypyrrolidine

(S)-(-)-3-benzoyloxypyrrolidine

Cat. No. B8565420
M. Wt: 191.23 g/mol
InChI Key: RSCLTAHCZHPGHS-JTQLQIEISA-N
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Patent
US08431709B2

Procedure details

In an argon atmosphere, a mixture of methyl benzoate (3.0 mmol), pyrrolidin-3-ol (3.6 mmol), Zn4(OCOCF3)6O (1.25 mol % in terms of mole number) and diisopropyl ether/1,4-dioxane (3/1) (5.0 ml) was heated to reflux for 46 hours, and as a result, pyrrolidin-3-yl benzoate was obtained at a yield of 66%. The yield of N-benzoylpyrrolidin-3-yl benzoate was 34%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4(OCOCF3)6O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diisopropyl ether 1,4-dioxane
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:11]1[CH2:15]C[CH:13](O)[CH2:12]1.C(OC(C)C)(C)C.O1CCOCC1>>[C:1]([O:9][CH:10]1[CH2:13][CH2:12][NH:11][CH2:15]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Name
Quantity
3.6 mmol
Type
reactant
Smiles
N1CC(CC1)O
Name
Zn4(OCOCF3)6O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diisopropyl ether 1,4-dioxane
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)OC(C)C.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 46 hours
Duration
46 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1CNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08431709B2

Procedure details

In an argon atmosphere, a mixture of methyl benzoate (3.0 mmol), pyrrolidin-3-ol (3.6 mmol), Zn4(OCOCF3)6O (1.25 mol % in terms of mole number) and diisopropyl ether/1,4-dioxane (3/1) (5.0 ml) was heated to reflux for 46 hours, and as a result, pyrrolidin-3-yl benzoate was obtained at a yield of 66%. The yield of N-benzoylpyrrolidin-3-yl benzoate was 34%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4(OCOCF3)6O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diisopropyl ether 1,4-dioxane
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:11]1[CH2:15]C[CH:13](O)[CH2:12]1.C(OC(C)C)(C)C.O1CCOCC1>>[C:1]([O:9][CH:10]1[CH2:13][CH2:12][NH:11][CH2:15]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Name
Quantity
3.6 mmol
Type
reactant
Smiles
N1CC(CC1)O
Name
Zn4(OCOCF3)6O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diisopropyl ether 1,4-dioxane
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)OC(C)C.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 46 hours
Duration
46 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1CNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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